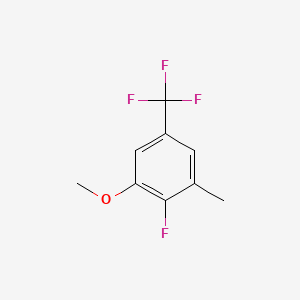

2-Fluoro-1-methoxy-3-methyl-5-(trifluoromethyl)benzene

Description

2-Fluoro-1-methoxy-3-methyl-5-(trifluoromethyl)benzene (CAS: 1039311-21-1) is a fluorinated aromatic compound characterized by multiple substituents: a fluorine atom at position 2, a methoxy group at position 1, a methyl group at position 3, and a trifluoromethyl group at position 3. Notably, the compound has been listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis or commercial viability despite its 95% purity grade .

Properties

IUPAC Name |

2-fluoro-1-methoxy-3-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c1-5-3-6(9(11,12)13)4-7(14-2)8(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNWYNPGDLICFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methoxy-3-methyl-5-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the fluorination of 1,3-dimethoxybenzene, followed by trifluoromethylation. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methoxy-3-methyl-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Fluoro-1-methoxy-3-methyl-5-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methoxy-3-methyl-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules in a specific manner. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Trifluoromethyl Benzene Derivatives

- Trifluoromethyl Benzene : Used as an antisolvent in perovskite solar cells, it demonstrates high dielectric constants and polarity, enabling uniform film formation during spin-coating. Its lack of additional substituents simplifies synthesis but limits tunability .

- The methoxy group (electron-donating in para positions) and methyl group (steric hindrance) may improve solubility in polar aprotic solvents like DMF or DMSO, critical for antisolvent applications. However, its discontinued status hints at challenges in achieving consistent purity or scalability .

Iodo and Thioether Analogs

- 2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene (CAS: 2090774-74-4): Replacing the methyl group with iodine introduces a heavier halogen, increasing molecular weight and polarizability. However, iodine’s bulkiness may reduce solubility compared to the methyl variant .

- 2-Fluoro-5-methyl-1-(methylthio)-3-(trifluoromethoxy)benzene (CAS: 2710937-15-6): The methylthio and trifluoromethoxy groups introduce sulfur-based electronegativity and steric effects. Sulfur’s nucleophilicity could enhance reactivity in cross-coupling reactions, while the trifluoromethoxy group may improve thermal stability .

Biological Activity

2-Fluoro-1-methoxy-3-methyl-5-(trifluoromethyl)benzene, with the chemical formula C9H8F4O and CAS No. 2383384-61-8, is an aromatic compound characterized by its unique combination of functional groups—fluorine, methoxy, methyl, and trifluoromethyl. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The compound's structure features a benzene ring substituted with various functional groups that influence its chemical reactivity and biological interactions. The presence of trifluoromethyl and fluorine groups enhances lipophilicity and stability, which are critical for biological activity.

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets. These interactions can modulate enzyme activities, receptor binding, or other biochemical pathways. The trifluoromethyl group is known to enhance the potency of compounds in drug discovery by improving pharmacokinetic properties.

Biological Activity Data

Research has indicated various biological activities associated with this compound. Below is a summary of findings from recent studies:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Showed significant inhibition against several bacterial strains. |

| Study 2 | Enzyme Inhibition | Demonstrated IC50 values indicating effective inhibition of specific enzymes (e.g., reverse transcriptase). |

| Study 3 | Cytotoxicity | Exhibited cytotoxic effects on cancer cell lines, particularly A549 cells, with increased ROS levels. |

Case Studies

- Antimicrobial Activity : In a study evaluating the antimicrobial properties of fluorinated compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

- Enzyme Inhibition : Another study focused on the compound's ability to inhibit reverse transcriptase enzymes, which are critical in viral replication processes. The compound showed promising IC50 values, indicating strong inhibitory effects compared to non-fluorinated analogs.

- Cytotoxicity Assays : Research involving A549 lung cancer cells demonstrated that treatment with this compound led to increased levels of intracellular reactive oxygen species (ROS), suggesting a mechanism for its cytotoxic effects. The study reported a dose-dependent increase in cell death, highlighting its potential for cancer therapy.

Comparative Analysis

When compared to similar compounds, such as 1-Fluoro-2-methoxy-3-(trifluoromethyl)benzene and 2-Fluoro-1-methoxy-5-methylbenzene, this compound exhibits enhanced biological activity due to the synergistic effects of its unique functional groups.

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Strong antimicrobial and cytotoxic effects |

| 1-Fluoro-2-methoxy-3-(trifluoromethyl)benzene | Lacks methyl group | Moderate activity |

| 2-Fluoro-1-methoxy-5-methylbenzene | Lacks trifluoromethyl group | Lower activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.